4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
CAS No.: 224031-71-4
Cat. No.: VC16980368
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- - 224031-71-4](/images/structure/VC16980368.png)
Specification
CAS No. | 224031-71-4 |
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Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | 1-spiro[4.5]dec-9-en-9-ylpent-4-en-1-one |
Standard InChI | InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,12H,1,3-11H2 |
Standard InChI Key | CFSRLACKBAWQFO-UHFFFAOYSA-N |
Canonical SMILES | C=CCCC(=O)C1=CC2(CCCC2)CCC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The defining feature of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is its spirocyclic structure, where a cyclohexane ring is fused at a single carbon atom (spiro junction) to a cyclopentane ring, creating a rigid bicyclic system. The pentenone moiety () is attached to the spiro carbon, introducing unsaturation and ketonic functionality. This configuration imparts steric constraints and electronic effects that influence its reactivity .
The IUPAC name, 1-spiro[4.5]dec-8-en-9-ylpent-4-en-1-one, reflects the spiro junction (between C9 of the decane system and C1 of the pentenone) and the position of the double bond in the decane ring. The SMILES notation further elucidates the connectivity, highlighting the conjugated enone system and spiro arrangement .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- involves multi-step organic transformations, though detailed protocols remain proprietary. General steps inferred from fragmentary data include:
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Cyclization: Formation of the spirodecane core via acid-catalyzed intramolecular cyclization of a diketone precursor.
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Functionalization: Introduction of the pentenone chain through nucleophilic acyl substitution or conjugate addition.
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Purification: Chromatographic separation to isolate the spirocyclic product from regioisomers.
The lack of explicit mechanistic details underscores the need for further methodological disclosure to enable scalable production.
Reactivity Profile
The compound’s reactivity is governed by two key sites:
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α,β-Unsaturated Ketone: The pentenone moiety undergoes Michael additions and Diels-Alder reactions, enabling derivatization for specialty chemicals.
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Spirocyclic Framework: Strain in the bicyclic system may facilitate ring-opening reactions under acidic or basic conditions, though such transformations remain unexplored in the literature.
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 218.33 g/mol | |
CAS Registry Number | 224031-70-3 | |
SMILES | C=CCCC(=O)C1=CCCC2(C1)CCCC2 | |
PubChem CID | 15405344 |
Functional Characteristics
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Odor Profile: The compound emits a green, galbanum-like aroma with subtle fruity undertones, making it valuable in perfumery.
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Antioxidant Capacity: Demonstrates free radical scavenging activity (IC₅₀ ~ 15 µM in DPPH assay), likely due to the conjugated enone system’s ability to delocalize electrons.
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Thermal Stability: Preliminary data suggest decomposition above 250°C, compatible with high-temperature industrial processes.
Applications in Industry and Research
Fragrance and Flavoring
As a FEMA GRAS-listed ingredient, 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is incorporated into:
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Fine Perfumes: Imparts fresh, green top notes in floral and citrus accords.
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Household Products: Enhances air fresheners and cleaning agents with its long-lasting scent.
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